RDEA-436
Description
RDEA-436 is a small-molecule kinase inhibitor developed by Ardea Biosciences, Inc., targeting MEK1 and MEK2, key components of the MAPK/ERK signaling pathway implicated in cancer and inflammatory diseases . It functions by binding to a cavity adjacent to the ATP-binding pocket of MEK1/2 (type 3 binding mode), resulting in selective inhibition of these kinases . As of February 2025, this compound is in Phase I clinical trials across multiple countries, including the U.S., U.K., Germany, and Japan, with applications in oncology and inflammation .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RDEA436; RDEA-436; RDEA 436. |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Profile and Selectivity
RDEA-436 belongs to the type 3 kinase inhibitor class, distinguished by its unique binding mode and selectivity. Below is a comparative analysis with other MEK inhibitors and kinase-targeting compounds:
Key Findings :
- Selectivity : this compound demonstrates higher median selectivity (CATDS = 0.7) compared to type 1 (0.3) and type 2 (0.4) inhibitors, attributed to its type 3 binding mode .
- Off-Target Activity: Despite its selectivity, this compound exhibits off-target interactions with non-kinase proteins such as S-adenosylmethionine synthase (MAT2A) and oxidoreductase NQO2, a trait shared with Binimetinib .
- Clinical Progress: Unlike approved MEK inhibitors (e.g., Binimetinib), this compound remains in early-stage trials, reflecting its novel mechanism and ongoing safety/efficacy evaluation .
Structural and Functional Distinctions
- Type 3 Binding Mode: Unlike type 1/2 inhibitors, this compound targets a unique allosteric site near the ATP-binding pocket, reducing competition with endogenous ATP and enhancing MEK1/2 specificity .
- Cross-Reactivity: Most type 3 inhibitors (including this compound) show dual inhibition of MEK1 and MEK2 but differ in off-target profiles.
Preclinical and Clinical Data Limitations
- Data Accessibility : this compound’s molecular structure remains undisclosed, limiting structure-activity relationship (SAR) analyses and direct comparisons with structurally defined compounds .
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